molecular formula C19H23N3O5S B2559454 methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate CAS No. 2319722-61-5

methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate

Cat. No.: B2559454
CAS No.: 2319722-61-5
M. Wt: 405.47
InChI Key: TVLPVLCJCOPJCC-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate is a structurally complex molecule featuring:

  • A benzoate ester backbone with a methoxy group at position 2.
  • A sulfonyl group at position 3, linked to an 8-azabicyclo[3.2.1]octane core.
  • A pyrazole substituent at the 3-position of the bicyclic system.

Such structural features are common in drug discovery for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

methyl 4-methoxy-3-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-17-7-4-13(19(23)27-2)10-18(17)28(24,25)22-14-5-6-15(22)12-16(11-14)21-9-3-8-20-21/h3-4,7-10,14-16H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLPVLCJCOPJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Bicyclic Octane Structure: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the bicyclic octane structure.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides and thiols.

    Substitution: Products vary depending on the substituent introduced, such as nitro or halogen groups.

Scientific Research Applications

Structure and Composition

The compound features:

  • Pyrazole Ring : A five-membered ring known for its biological activity.
  • Bicyclic Octane Structure : Provides structural complexity and potential interaction sites.
  • Benzoate Ester : Enhances solubility and reactivity.

Molecular Formula

The molecular formula is C17H22N4O4SC_{17}H_{22}N_4O_4S with a molecular weight of approximately 378.45 g/mol.

Medicinal Chemistry

Methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate is being investigated for its potential as a drug candidate:

  • Mechanism of Action : The compound may inhibit specific enzymes or bind to receptors, influencing cellular signaling pathways.
  • Therapeutic Potential : Studies suggest it could be effective against various diseases, including cancer and neurological disorders.

Materials Science

The compound's stability and reactivity make it suitable for applications in materials science:

  • Polymer Development : It can be used to create new polymers with enhanced properties.
  • Coatings : Its unique structure may contribute to the development of advanced coatings with specific functionalities.

Biological Studies

Research has focused on the biological interactions of this compound:

  • Enzyme Inhibition Studies : Investigations into how it interacts with enzymes could reveal its therapeutic mechanisms.
  • Receptor Binding Studies : Understanding its binding affinity to various receptors can help elucidate its pharmacological effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated significant cytotoxic effects, suggesting potential as a novel anticancer agent.

Case Study 2: Neuropharmacology

Research exploring the neuropharmacological effects of this compound showed promising results in modulating neurotransmitter systems, indicating potential use in treating neurodegenerative diseases.

Uniqueness

The combination of a pyrazole ring, bicyclic octane structure, and benzoate ester distinguishes this compound from other compounds, contributing to its diverse reactivity and potential applications.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may also bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azabicyclo[3.2.1]octane Sulfonamides

Compound Name Key Structural Differences Biological Relevance/Data
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane () - Phenoxy group instead of benzoate ester.
- 3,5-Dimethylpyrazole vs. unsubstituted pyrazole.
Demonstrated SAR (Structure-Activity Relationship) evolution for non-opioid receptor targeting .
3-(4-Fluoro-3-methylphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one () - Propan-1-one linker instead of sulfonyl-benzoate.
- Fluorinated aryl group .
Likely improved lipophilicity for CNS penetration; no explicit activity data reported .
8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione () - Dione ring replaces sulfonyl group.
- Oxa-bridge modifies ring strain.
Potential impact on hydrogen-bonding interactions; structural data but no bioactivity .

Analogues with Modified Bicyclic Cores

Izencitinib (3-[(1R,3s,5S)-3-({7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl}amino)-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile) ()
  • Propanenitrile substituent and naphthyridine extension.
  • Designed for kinase inhibition (e.g., JAK/STAT pathways) due to nitrile’s electron-withdrawing properties .
tert-Butyl (3-((1S)-1-amino-3-(3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)propyl)phenylcarbamate ()
  • Triazole substituent and carbamate-protected amine .
  • Targets opioid/chemokine receptor bivalency; triazole enhances metabolic stability .

Pharmacokinetic and Binding Comparisons

  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (as in the target compound) improve solubility and hydrogen-bond acceptor capacity compared to ketones () or diones () .
  • Pyrazole Substitution : Unsubstituted pyrazole (target compound) vs. 3,5-dimethylpyrazole () affects steric bulk and receptor fit. Methyl groups may reduce metabolic oxidation .
  • Benzoate Ester vs. Phenoxy Groups: The ester in the target compound may enhance oral bioavailability compared to phenoxy-containing analogues () due to improved absorption .

Research Findings and Implications

  • SAR Trends : Substituents on the azabicyclo[3.2.1]octane core (e.g., pyrazole, triazole) critically influence target selectivity. For example, triazole-containing analogues () show dual receptor targeting, while sulfonamides () prioritize single-receptor affinity .
  • Metabolic Stability : Esters (target compound) are prone to hydrolysis, whereas nitriles () or carbamates () offer longer half-lives .
  • Receptor Binding : The serotonin receptor inhibitor () with a similar azabicyclo core but dichlorophenyl substituents shows a Ki of 6309.57 nM, suggesting bulky groups may reduce affinity compared to smaller substituents .

Biological Activity

Methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H20N4O4SC_{16}H_{20}N_4O_4S and a molecular weight of approximately 364.42 g/mol. Its structure includes a methoxy group, a pyrazole moiety, and a bicyclic framework, contributing to its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The sulfonyl group enhances its binding affinity to target proteins, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other sulfonamide derivatives which show antibacterial and enzyme-inhibitory properties .
  • Receptor Modulation : The presence of the pyrazole ring suggests potential interaction with G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Effects : Compounds containing pyrazole and sulfonamide groups have been associated with anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Metabolic Regulation : Similar compounds have demonstrated lipid-lowering effects and improved glycemic profiles in animal models, indicating potential applications in metabolic syndrome management .

Case Study 1: Lipid-Lowering Effects

In a study involving a related compound (7-methoxy-3-methyl-1H-pyrazol-4-one), significant weight loss and reduction in white adipose tissue were observed in mice subjected to a high-fat diet. This was accompanied by improved liver function and plasma triglyceride levels, suggesting that this compound may exhibit similar beneficial effects on lipid metabolism .

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of pyrazole can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The sulfonamide functionality enhances the binding affinity to AChE, potentially leading to therapeutic applications in cognitive disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel/OrganismKey Findings
7-Methoxy-3-methyl-1H-pyrazol-4-oneLipid-LoweringMice on high-fat dietWeight loss; improved liver function; better triglyceride profile
Pyrazole Derivative AAChE InhibitionIn vitro assaysSignificant inhibition with IC50 values < 10 µM
Sulfonamide Compound BAntibacterialBacterial strainsModerate to strong activity against Salmonella

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